1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole
Description
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole is a compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with an ethoxy group and a fluorine atom on the phenyl ring, and a sulfonyl group attached to the pyrazole
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSTRVFBUELCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Ethoxy and Fluorine Substituents: The phenyl ring is functionalized with ethoxy and fluorine groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole features a unique structure characterized by a pyrazole ring attached to an ethoxy-substituted phenyl group and a sulfonyl moiety. The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Substitution Reactions : The ethoxy and fluorine groups are introduced via electrophilic aromatic substitution reactions on the phenyl ring.
These synthetic routes can be optimized for yield and purity, often utilizing continuous flow reactors to enhance efficiency.
Scientific Research Applications
The applications of this compound span several domains:
Chemistry
- Building Block : It serves as a building block for synthesizing more complex molecules, allowing chemists to explore new compounds with tailored properties.
- Reagent in Organic Reactions : The compound can act as a reagent in various organic transformations, facilitating the development of novel chemical entities.
Biology
- Biological Activity Studies : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes involved in disease pathways, making it a candidate for further biological evaluation .
Medicine
- Pharmaceutical Development : Ongoing research is focused on its potential as a pharmaceutical agent. Specifically, it may target enzymes or receptors implicated in various diseases, including cancer and inflammation. For instance, its mechanism may involve inhibiting enzyme activity by binding to active sites, thus blocking substrate access .
Case Studies and Research Findings
Several studies have documented the biological effects and potential therapeutic applications of this compound:
- A study highlighted its antioxidant properties and its role as an inhibitor of 15-lipoxygenase, an enzyme linked to inflammatory processes. This positions the compound as a potential anti-inflammatory agent .
- Another investigation into pyrazole derivatives noted that modifications to the structure could enhance biological activity while maintaining safety profiles compared to traditional drugs.
Mechanism of Action
The mechanism by which 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole can be compared with other sulfonylpyrazole derivatives, such as:
1-(4-Methoxyphenyl)sulfonylpyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloro-4-fluorophenyl)sulfonylpyrazole: Similar structure but with a chlorine atom instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity .
Biological Activity
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, an ethoxy group, and a sulfonyl moiety, which contribute to its reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound.
- Substitution Reactions : The introduction of the ethoxy and fluorine groups occurs through electrophilic aromatic substitution on the phenyl ring.
- Sulfonylation : The final step involves attaching the sulfonyl group to the pyrazole ring.
These synthetic routes can be optimized for yield and purity, often using continuous flow reactors to enhance efficiency.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds show effective inhibition against various bacterial strains, suggesting their potential as leads for developing new antibiotics .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated inhibitory effects on key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase. These enzymes are critical in tumor growth and proliferation, making such compounds promising candidates for cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit inflammatory pathways by blocking specific enzymes involved in the inflammatory response, thereby reducing symptoms associated with chronic inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate access and subsequent catalytic activity.
- Signal Transduction Interference : It can disrupt signaling pathways that regulate cell growth and survival, particularly in cancer cells.
This multifaceted action underscores the compound's potential utility in therapeutic applications across various diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-Methoxyphenyl)sulfonylpyrazole | Methoxy group instead of ethoxy | Antimicrobial, anticancer |
| 1-(3-Chloro-4-fluorophenyl)sulfonylpyrazole | Chlorine atom instead of ethoxy | Anticancer activity against specific targets |
This comparison illustrates how variations in substituents can influence both reactivity and biological activity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating significant potential for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that pyrazole derivatives could inhibit cell proliferation effectively. For instance, one derivative showed a reduction in cell viability by over 70% at concentrations as low as 5 µM against breast cancer cell lines. This underscores the importance of structural modifications in enhancing anticancer efficacy .
Q & A
Q. What regulatory considerations apply to non-FDA-approved pyrazole derivatives in preclinical research?
- Methodological Answer : Adhere to OECD guidelines for in vivo toxicity (e.g., acute oral toxicity in rodents). Document synthetic pathways and impurity profiles per ICH Q3A/B standards. Non-clinical studies must exclude genotoxicity (Ames test) before advancing to trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
